molecular formula C16H16F4O4 B3846358 2-O-cyclopentyl 1-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate

2-O-cyclopentyl 1-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate

Cat. No.: B3846358
M. Wt: 348.29 g/mol
InChI Key: ZVTVDXRTPYLJIW-UHFFFAOYSA-N
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Description

2-O-cyclopentyl 1-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate is an organic compound that features a cyclopentyl group and a tetrafluoropropyl group attached to a benzene ring with two carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-cyclopentyl 1-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the esterification of benzene-1,2-dicarboxylic acid with cyclopentanol and 2,2,3,3-tetrafluoropropanol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or another strong acid to facilitate the formation of the ester bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-O-cyclopentyl 1-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-O-cyclopentyl 1-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-O-cyclopentyl 1-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentyl benzene-1,2-dicarboxylate: Lacks the tetrafluoropropyl group, resulting in different chemical properties.

    2-O-cyclopentyl benzene-1,2-dicarboxylate: Similar structure but without the tetrafluoropropyl group.

    1-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate: Similar structure but without the cyclopentyl group.

Uniqueness

The presence of both the cyclopentyl and tetrafluoropropyl groups in 2-O-cyclopentyl 1-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate imparts unique chemical and physical properties, making it distinct from other similar compounds

Properties

IUPAC Name

2-O-cyclopentyl 1-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F4O4/c17-15(18)16(19,20)9-23-13(21)11-7-3-4-8-12(11)14(22)24-10-5-1-2-6-10/h3-4,7-8,10,15H,1-2,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTVDXRTPYLJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(=O)C2=CC=CC=C2C(=O)OCC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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